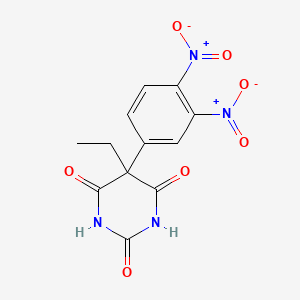
5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a pyrimidine core substituted with a 3,4-dinitrophenyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-diketone under acidic or basic conditions.
Introduction of the 3,4-Dinitrophenyl Group: The 3,4-dinitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the nitro-substituted aromatic ring.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-Dinitrophenyl)-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(3,4-Dinitrophenyl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-(3,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
63561-07-9 |
|---|---|
Molekularformel |
C12H10N4O7 |
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
5-(3,4-dinitrophenyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N4O7/c1-2-12(9(17)13-11(19)14-10(12)18)6-3-4-7(15(20)21)8(5-6)16(22)23/h3-5H,2H2,1H3,(H2,13,14,17,18,19) |
InChI-Schlüssel |
AMFTWXSQTORDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
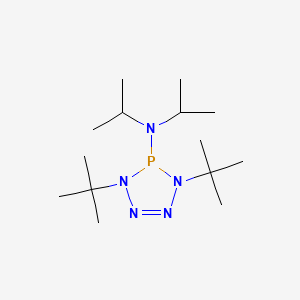
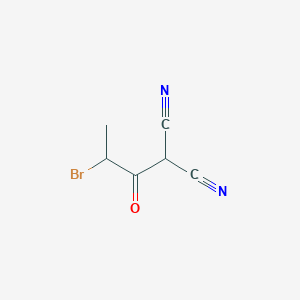

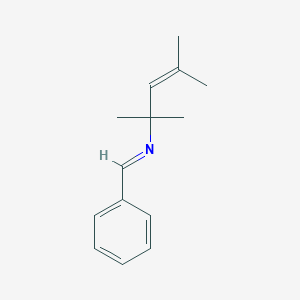



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

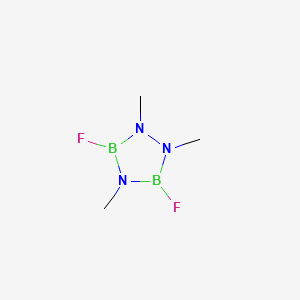
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
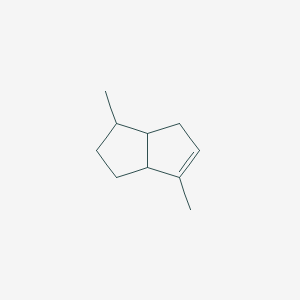
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
